The compound is cataloged under various databases, including PubChem and ChemSpider, where it is identified by the CAS number 1018632-91-1. It is categorized under organic compounds, specifically as an acetamide due to the presence of the acetamide functional group.
The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, often starting from commercially available precursors. A common synthetic route involves the following steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity. For example, reactions are often conducted under reflux conditions in organic solvents like dichloromethane or ethanol.
The molecular structure of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide features:
The compound's structural representation can be described by its SMILES notation: CC(=O)N1CCN(CC1)C2=CN=CC=C2
, indicating the connectivity between atoms and functional groups.
The InChI key for this compound is JCSSHCMZWORLKP-UHFFFAOYSA-N
, which provides a unique identifier for its structure in chemical databases.
2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide can participate in various chemical reactions:
These reactions highlight its potential versatility in organic synthesis and drug development.
The potential applications of 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide span several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2